molecular formula C9H9NO5 B1179644 PL-II protein CAS No. 134604-58-3

PL-II protein

Cat. No.: B1179644
CAS No.: 134604-58-3
Attention: For research use only. Not for human or veterinary use.
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Description

The PL-II protein is a protamine-like protein identified in studies of marine invertebrates, such as Mytilus mussels, where it plays a critical role in sperm chromatin structure . This protein is characterized as a DNA-binding protein involved in the packaging and condensation of sperm DNA during spermatogenesis . Research indicates that the structural integrity of PL-II is essential for its function, and alterations in its properties can negatively impact its ability to bind and protect DNA from damage . Studies utilizing this protein focus on understanding chromatin dynamics, gametogenesis, and the molecular toxicology of environmental pollutants like heavy metals, which have been shown to induce structural changes in PL-II and disrupt its DNA-binding capacity . This product is offered for research purposes to support these areas of investigation. This product is classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

134604-58-3

Molecular Formula

C9H9NO5

Origin of Product

United States

Molecular Architecture and Protein Families

Structural Domain Analysis and Motif Identification

The structure of PLP2 is characterized by the presence of a key functional domain and several post-translational modification motifs.

MARVEL Domain: The most significant feature of the PLP2 protein is its MARVEL (MAL and Related Proteins for Vesicle Trafficking and Membrane Link) domain. nih.gov This domain is defined by a four-transmembrane helix bundle, creating an "M-shaped" architecture with both the N- and C-termini located in the cytoplasm. nih.gov The MARVEL domain is found in a variety of proteins, such as myelin and lymphocyte protein (MAL), physin, gyrin, and occludin, which are typically involved in vesicle trafficking and the organization of membrane microdomains. nih.gov While the precise function of the MARVEL domain can vary between proteins, it is generally associated with the regulation of membrane apposition and fusion events. In PLP2, this domain is essential for its proper localization and function within the endoplasmic reticulum. nih.gov

Transmembrane Helices and Sequence Motifs: As a proteolipid protein, PLP2 has a significant hydrophobic component, with its four transmembrane helices being crucial for its integration into the lipid bilayer. The interaction between these helices is thought to be mediated by specific amino acid sequence motifs. While not definitively mapped for PLP2, studies on related transmembrane proteins suggest the importance of patterns such as 'small-XXX-small' (where 'X' can be any amino acid and 'small' refers to amino acids like glycine, alanine, or serine) and GxxxG motifs. researchgate.net These motifs facilitate close packing and specific interactions between transmembrane helices, which are essential for the folding and oligomerization of the protein.

Post-Translational Modification Motifs: The sequence of PLP2 also contains motifs that are targets for post-translational modifications. These modifications can influence the protein's stability, localization, and interaction with other molecules. Analysis of the human PLP2 sequence has identified potential sites for:

Glycosylation: N-linked glycosylation sites have been predicted at asparagine residues. uniprot.org

Phosphorylation: A potential phosphorylation site has been identified at a serine residue, suggesting that PLP2's activity could be regulated by protein kinases. uniprot.org

These structural and sequence features are summarized in the table below.

FeatureDescriptionLocation (in human PLP2)Implicated Function
MARVEL Domain Four-transmembrane helix domainResidues 19-137Vesicle trafficking, membrane organization
N-linked Glycosylation Site Potential site for the attachment of oligosaccharidesAsparagine-18, Asparagine-108Protein folding and stability
Phosphorylation Site Potential site for the addition of a phosphate (B84403) groupSerine-4Regulation of protein function

Evolutionary Relationships and Homologous Protein Lineages

The evolutionary history of PLP2 can be traced through its orthologs in various species and its relationship with homologous proteins.

Orthologs and Phylogenetic Distribution: The gene encoding PLP2 is evolutionarily conserved, with its origins tracing back to the common ancestor of chordates. genecards.org Orthologs of the human PLP2 gene have been identified in a wide range of species, including other mammals like mice and sheep, indicating its fundamental biological importance. wikipedia.orguniprot.org

Paralogs and Homologous Families: PLP2 is part of a larger family of proteins that share structural and, in some cases, functional similarities.

CMTM Family: An important paralog of PLP2 is Chemokine-like factor-like MARVEL-transmembrane domain-containing family member 5 (CMTM5). genecards.org Both PLP2 and CMTM5 contain a MARVEL domain. nih.govnih.gov The CMTM family is a group of proteins that have been implicated in the development and function of the nervous system. nih.govmdpi.com For instance, CMTM5 is highly expressed in oligodendrocytes and is crucial for maintaining the long-term integrity of axons in the central nervous system. nih.govuni-goettingen.de

Phosducin-like Proteins: In yeast, two homologues of phosducin, a protein involved in G-protein signaling, have been identified and named Plp1p and Plp2p. yeastgenome.org This suggests a deep evolutionary root for this protein family and hints at a potential ancestral role in signal transduction pathways. yeastgenome.org

The table below provides a summary of key homologous proteins related to PLP2.

Homolog TypeProtein NameRelationship to PLP2Key Features/Functions
Paralog CMTM5Shares the MARVEL domain; part of the broader CMTM familyHighly expressed in oligodendrocytes; essential for axonal integrity in the CNS
Yeast Homolog Plp1p/Plp2pHomologues of phosducin in S. cerevisiaeBind to G-protein beta-gamma subunits; involved in pheromone response signaling

Characterization of Distinct PLP2 Isoforms and Variants

In humans, the PLP2 gene gives rise to different protein isoforms through alternative splicing, and numerous genetic variants have been identified.

PLP2 Isoforms: Alternative splicing of the PLP2 pre-mRNA results in the production of at least two distinct protein isoforms. uniprot.org

Isoform 1 (Canonical Sequence): This is the full-length, 152-amino acid protein that is considered the standard sequence. uniprot.org

Isoform 2: This variant has a different C-terminal sequence due to the use of an alternative reading frame in the final exon. uniprot.org

The key differences between these two isoforms are detailed in the table below.

IsoformUniProt IDLength (Amino Acids)C-terminal Sequence Difference
Isoform 1 (Canonical) Q04941-1152Ends with ...ADGPV
Isoform 2 Q04941-2144The final 36 amino acids of Isoform 1 are replaced by a different 28-amino acid sequence ending in ...AEIV

The functional distinctions between these isoforms are not yet fully understood, but their structural differences, particularly at the C-terminus which is located in the cytoplasm, suggest they may have different binding partners or regulatory properties.

Genetic Variants: A number of genetic variants in the PLP2 gene have been documented in the human population. Some of these variants have been associated with clinical conditions. For example, specific polymorphisms in the promoter region of the PLP2 gene have been linked to an increased risk of X-linked mental retardation. wikipedia.org Additionally, certain mutations in the PLP2 gene have been associated with cold-induced sweating syndrome 1, a rare genetic disorder. jensenlab.org The identification and study of these variants are crucial for understanding the full spectrum of PLP2's physiological roles and its involvement in human disease.

Biosynthesis, Gene Expression, and Post Translational Regulation

Transcriptional Control Mechanisms

Placental Lactogen-II (Rodent)

Placental Lactogen-II (PL-II) is a hormone expressed in trophoblast giant cells of the placenta during gestation in rodents. nih.gov Its expression is tightly regulated, serving as an intermediate-to-late endocrine marker of trophoblast giant cell differentiation. bioscientifica.com

Promoter and Enhancer Region Characterization

The transcriptional regulation of the rodent PL-II gene involves specific DNA response elements. The activator protein-1 (AP-1) response element has been identified as playing a role in the regulation of the related placental lactogen-I (PL-I) gene, suggesting a potential mechanism for PL-II as well. bioscientifica.com Furthermore, the transcription factor AP-2γ (AP-2g) has been identified as a trophoblast cell-specific enhancer binding protein for the rat placental lactogen-II gene, indicating the presence of specific enhancer regions that drive its expression in the placenta. bioscientifica.comnih.gov

Identification and Role of Transcriptional Regulatory Factors

Several factors are known to influence the transcription of the rodent PL-II gene.

Growth Factors: Epidermal growth factor (EGF) and Fibroblast growth factor-2 (FGF-2) can modulate PL-II mRNA levels in trophoblast cells, although the effects can be variable. bioscientifica.com

Prostaglandins: Prostaglandin (B15479496) E2 (PGE2) has been shown to significantly enhance PL-II protein expression in cultured placental explants. nih.gov This suggests that local signaling molecules within the placenta play a crucial role in regulating its production.

Transcription Factors: The factor AP-2γ is a key regulator, controlling PL-II gene expression in secondary trophoblast giant cells. bioscientifica.com

The table below summarizes the key transcriptional regulators for rodent PL-II.

Regulator Type Effect on PL-II Expression
Epidermal Growth Factor (EGF)Growth FactorModulatory bioscientifica.com
Fibroblast Growth Factor-2 (FGF-2)Growth FactorModulatory bioscientifica.com
Prostaglandin E2 (PGE2)ProstaglandinEnhances nih.gov
Activator protein-2γ (AP-2γ)Transcription FactorControls expression bioscientifica.com

Chromatin Dynamics and Epigenetic Influences on Gene Expression

While epigenetic modifications are known to be critical in placental development and the regulation of trophoblast cell differentiation, specific studies detailing the chromatin dynamics or epigenetic regulation of the rodent PL-II gene promoter and enhancer regions are not extensively covered in the available research. scispace.comresearchgate.net

Protamine-Like II (Mollusk)

Protamine-Like II (PL-II) is a sperm nuclear basic protein that replaces histones during spermiogenesis in bivalves like Mytilus. oup.com It is a member of the histone H1 family and plays a role in compacting sperm chromatin. researchgate.net

Promoter and Enhancer Region Characterization

The gene encoding the mollusk PL-II/PL-IV precursor contains recognizable transcriptional regulatory elements. uvic.ca Analysis of the promoter region has identified a canonical TATA box. oup.com Additionally, a conserved 15-base-pair region is located approximately 40 base pairs upstream from the initiation codon, which is hypothesized to be the binding site for a regulatory factor. oup.com Another 16-bp element is conserved between the PL-II/PL-IV and PL-III genes, suggesting its importance in the regulation of sperm nuclear basic protein genes during spermiogenesis. oup.com

Identification and Role of Transcriptional Regulatory Factors

The specific transcriptional factors that bind to the promoter of the mollusk PL-II/PL-IV gene have not been fully characterized, but the conserved DNA elements suggest the involvement of common or related regulatory factors for this gene family. oup.com Gene expression is sensitive to environmental stressors. Exposure of Mytilus galloprovincialis to hexavalent chromium (Cr(VI)) resulted in a significant down-regulation of PL-II/PL-IV gene expression. nih.gov

The table below shows the effect of an environmental factor on mollusk PL-II/PL-IV gene expression.

Factor Type Concentration Effect on Gene Expression
Chromium (VI)Environmental Stressor1 nM~1.3-fold decrease nih.gov

Chromatin Dynamics and Epigenetic Influences on Gene Expression

The this compound itself is a component of sperm chromatin, fundamentally altering its structure by replacing histones. oup.com However, information regarding how chromatin dynamics and epigenetic mechanisms regulate the expression of the PL-II gene itself is limited in the available scientific literature.

Post-Transcriptional and Post-Translational Regulatory Pathways

Placental Lactogen-II (Rodent)

mRNA Stability and Localization

In the developing rat placenta, PL-II mRNA is detectable from day 10 of gestation, preceding the detection of the protein at day 11. nih.gov The mRNA species migrates at approximately 1 kilobase (kb) in Northern blot analysis. nih.gov This temporal separation between mRNA and protein appearance suggests that post-transcriptional mechanisms, potentially including translational control or regulation of mRNA stability, may be involved in modulating the final protein output.

Non-Coding RNA Mediated Regulation

There is currently a lack of specific research findings detailing the role of non-coding RNAs (such as miRNAs or lncRNAs) in the post-transcriptional regulation of rodent PL-II.

Protamine-Like II (Mollusk)

A primary form of regulation for mollusk PL-II occurs at the post-translational level. The this compound and a smaller, related protein, PL-IV, are not products of separate genes. Instead, they are derived from a common PL-II/PL-IV precursor protein. oup.comresearchgate.net This precursor undergoes post-translational cleavage to yield the two distinct functional proteins, PL-II and PL-IV. researchgate.net This proteolytic processing is a critical step in the maturation of these sperm nuclear basic proteins.

mRNA Stability and Localization

Information specifically addressing the stability and localization of the mRNA transcript for the mollusk PL-II/PL-IV precursor is not detailed in the provided search results.

Non-Coding RNA Mediated Regulation

The role of non-coding RNAs in the regulation of the mollusk PL-II/PL-IV gene is not described in the available research. mdpi.com

Navigating the Ambiguity of "this compound" in Scientific Literature

The term "this compound" does not correspond to a single, uniquely identifiable protein in established biological and chemical databases. Research into scientific literature reveals that this designation is ambiguous and can refer to several distinct proteins, each with its own unique biosynthesis, gene expression, and regulatory mechanisms. This ambiguity makes it impossible to provide a singular, scientifically accurate article on "this compound" without further clarification on the specific protein of interest.

Initial investigations have identified at least three different proteins that could potentially be abbreviated or referred to as "PL-II":

PL2 (Protein L): An immunoglobulin light chain-binding protein found in some strains of the bacterium Peptostreptococcus magnus. Its biosynthesis and gene expression are studied in the context of bacterial protein production and its utility in biotechnology for antibody purification.

Piwil2-Like (PL2L) Proteins: A family of proteins related to the P-element induced wimpy testis (PIWI) family, which are known for their roles in germline development, stem cell maintenance, and tumorigenesis. The biosynthesis and regulation of these proteins are complex and are actively being researched in the context of cancer biology.

Proteolipid Protein 2 (PLP2): A membrane protein that is expressed in various tissues. Its gene expression and post-translational modifications are relevant to its function in cellular processes and its potential involvement in certain diseases.

Given the distinct nature of these proteins, a comprehensive and accurate discussion of the biosynthesis, gene expression, and post-translational regulation as requested would necessitate a specific focus on one of these entities. Without a precise identifier, any attempt to generate a singular article on "this compound" would result in a conflation of unrelated scientific findings, leading to inaccuracies.

Therefore, to proceed with a detailed and scientifically sound analysis as outlined in the user's request, a more specific protein name (e.g., Protein L, a specific PL2L protein, or PLP2) is required.

Subcellular Localization and Protein Trafficking

Mechanisms of Intracellular Targeting and Compartmentalization

The journey of a PLA2-II protein begins with its synthesis on ribosomes. Like many secreted and membrane-associated proteins, its initial destination is the endoplasmic reticulum (ER). youtube.com The entry into this organelle is directed by a specific N-terminal signal sequence on the newly forming polypeptide chain. libretexts.org

Once inside the ER lumen, the protein undergoes critical folding and post-translational modifications. youtube.com Chaperone proteins within the ER assist in attaining the correct three-dimensional structure. cureffi.org The ER acts as the first major sorting station in the secretory pathway. youtube.com Proteins that are correctly folded are packaged into transport vesicles for movement to the Golgi apparatus. cureffi.org

The Golgi apparatus functions as the central sorting and processing hub for proteins destined for various locations. youtube.com As PLA2-II proteins transit through the stacks of the Golgi cisternae (from the cis to the trans-Golgi network), they undergo further modifications. These modifications can act as signals that determine their final destination. youtube.com The specific mechanisms for PLA2-II targeting involve recognition of sorting motifs within the protein structure by cellular machinery that directs their packaging into specific vesicles.

The compartmentalization of PLA2-II is critical to prevent unwanted enzymatic activity. Storing these potent enzymes within the vesicles of the secretory pathway keeps them segregated from their substrate phospholipids (B1166683) in the cell's own membranes until their release is required.

Table 1: Key Organelles in PLA2-II Trafficking

Organelle Primary Role in PLA2-II Trafficking
Endoplasmic Reticulum (ER) Site of initial protein synthesis, folding, and quality control.
Golgi Apparatus Further processing, sorting, and packaging into vesicles.
Secretory Vesicles Storage and transport to the plasma membrane for secretion.

Mechanistic Elucidation of Biological Functions

Enzymatic Activity and Reaction Mechanisms

Based on the available research, neither the Protamine-like II protein found in Mytilus nor the Placental Lactogen II protein found in rodents are primarily characterized by enzymatic activity. Their described functions revolve around structural roles in chromatin organization and hormone-receptor interactions, respectively. While other proteins may share the "PL-II" designation in different biological systems (such as Plasmepsin II, an aspartyl protease in Plasmodium falciparum), the functions outlined in the subsequent sections are not associated with significant enzymatic catalysis for the Mytilus or rodent PL-II proteins.

DNA and Chromatin Organization

Protamine-like II (PL-II) protein in Mytilus is a key component of sperm nuclear basic proteins (SNBPs), playing a significant role in the structural organization and compaction of sperm chromatin.

Nucleoprotein Complex Assembly

In Mytilus sperm, PL-II protein, along with other protamine-like proteins (PL-III and PL-IV) and residual somatic histones, binds to DNA to form highly condensed nucleoprotein complexes. PL-II is classified as a member of the histone H1 family, containing a conserved globular core that shares structural similarity with the winged helix motif of histone H1 and the core of chromatin-condensing histone H5. This structural feature is indicative of its role in interacting with DNA and organizing chromatin structure. In Mytilus galloprovincialis sperm chromatin, it is hypothesized that DNA is wrapped around a core composed of PL-III protein and core histones, while PL-II and PL-IV bind to the flanking DNA regions, functionally analogous to somatic histone H1. These proteins replace a substantial portion of histones during spermiogenesis but coexist with approximately 20% of somatic-type histones in mature sperm.

The relative abundance of the major sperm nuclear basic proteins in Mytilus galloprovincialis is detailed in the table below:

Protein TypePercentage of Total SNBPs
Protamine-like II (PL-II)20%
Protamine-like III (PL-III)50%
Protamine-like IV (PL-IV)6%
Somatic Histones20%
Non-histone Proteins4%

Data derived from.

Chromatin Condensation and Decondensation Processes

Mytilus PL-II is involved in achieving the final high level of sperm chromatin compaction, which is essential for packaging the paternal genome within the sperm head. The protein's ability to bind DNA is crucial for this process. Studies have shown that the DNA binding mode of PL-II can be altered by external factors, such as exposure to certain metal contaminants like cadmium, chromium, and mercury. For instance, exposure to cadmium chloride can change the DNA binding mode of PL-II, leading to a closer DNA association and requiring a higher salt concentration for its release from sperm nuclei. This suggests that modifications to PL-II or its environment can impact the level of chromatin condensation. Post-translational modifications, such as poly(ADP)-ribosylation detected on PL-II after chromium (VI) exposure, can also alter its binding to DNA, potentially affecting chromatin compaction and increasing accessibility to enzymes like micrococcal nuclease.

Role in Genome Integrity and Stability

The highly condensed state of sperm chromatin mediated by proteins like PL-II is critical for protecting the paternal DNA from physical and chemical damage during transit to the egg. By tightly binding and packaging the DNA, PL-II contributes to maintaining genome integrity and stability. However, the protective capacity of PL-II can be compromised by exposure to environmental contaminants. Research indicates that exposure to chromium (VI) can reduce the ability of Mytilus protamine-like proteins, including PL-II, to protect DNA from oxidative damage. Alterations in the DNA binding properties of PL-II due to contaminants can thus pose a risk to the genetic material, potentially affecting the success of fertilization and the viability of the offspring.

Receptor Binding and Signal Transduction

In rodents, Placental Lactogen II (PL-II) is a protein hormone produced by trophoblast giant cells in the placenta. It is a member of the prolactin (PRL) family and exerts its biological effects by binding to the prolactin receptor.

Ligand-Receptor Interaction Kinetics

Rodent Placental Lactogen II binds to the PRL receptor with high affinity and specificity. The interaction between PL-II and its receptor initiates signal transduction pathways that mediate its various physiological functions, including the maintenance of pregnancy and the preparation of mammary glands for lactation.

Detailed research, often involving mutational analysis of the this compound, has been conducted to understand the critical amino acid residues and protein regions involved in receptor binding and subsequent activation. These studies have revealed that specific lactogen-specific residues are essential for high-affinity binding to the PRL receptor. Mutations or deletions within the this compound can significantly reduce or completely abolish its ability to bind the receptor and elicit a biological response.

The binding of Placental Lactogen II to the PRL receptor triggers intracellular signaling cascades. These pathways lead to various biological outcomes, including the stimulation of cell proliferation (mitogenesis) in target cells like lactogen-dependent lymphoma cells and mouse mammary epithelial cells. PL-II also exerts luteotropic effects, contributing to the maintenance of the corpus luteum and progesterone (B1679170) production during pregnancy, partly by suppressing the expression of enzymes involved in progesterone metabolism. The production and secretion of PL-II can also be influenced by other signaling molecules, such as prostaglandin (B15479496) E2 (PGE2), suggesting its involvement in complex regulatory networks within the placenta.

Downstream Signaling Pathway Activation

Research into the specific downstream signaling pathways activated directly by the Mytilus this compound is limited in the provided literature. The protein's primary characterized function relates to its structural role in sperm chromatin condensation and protection uchicago.eduresearchgate.netoup.comontosight.ai.

Mouse placental lactogen-II (mPL-II), as a lactogenic hormone, is known to bind to the prolactin receptor oup.comfrontiersin.org. Hormone-receptor interactions typically initiate intracellular signaling cascades deepdyve.comoup.com. While mPL-II exhibits mitogenic activity and influences various physiological processes during pregnancy oup.comoup.com, the detailed downstream signaling pathways specifically activated by mPL-II binding to its receptor were not extensively detailed in the provided search results. Studies on other related signaling pathways, such as those influenced by Piperlongumine (also referred to as PL in some contexts, though it is an alkaloid), highlight the complexity of signal transduction involving pathways like JAK2-STAT3, PI3K/Akt/mTOR, and NF-κB ontosight.aicore.ac.uk. However, these findings are not directly applicable to the proteinaceous PL-II compounds discussed herein.

Role in Reproductive Biology (e.g., Spermiogenesis, Fertilization)

The Mytilus this compound plays a critical role in male reproductive biology, particularly during spermiogenesis and fertilization. It is classified as a sperm nuclear basic protein (SNBP) of the protamine-like (PL) type, characterized by an amino acid composition intermediate between that of histones and protamines, being rich in both lysine (B10760008) and arginine uchicago.educmdm.twnih.gov. During spermiogenesis, the process by which spermatids differentiate into mature spermatozoa, SNBPs like PL-II replace a significant portion of the somatic histones in the sperm nucleus oup.comfrontiersin.orgcmdm.twnih.govnih.govnih.govjst.go.jp. This replacement and the subsequent packaging of DNA with PL-II contribute to the high level of chromatin condensation observed in mature sperm researchgate.net. The protein is a component of the sperm trypsin-resistant core fragment, a feature believed to be crucial for protecting the sperm during fertilization uchicago.eduontosight.ai. This structural integrity is vital for the sperm to reach and fertilize the egg successfully.

Mouse placental lactogen-II (mPL-II) is a key hormone produced by the placenta during the latter half of gestation oup.comnih.gov. Its role in reproductive biology is centered around supporting pregnancy. It acts as a major ligand for the prolactin receptor and is implicated in essential functions such as the maintenance of the corpus luteum, regulation of progesterone production, modulation of maternal metabolism, and development of the mammary gland for lactation oup.com. These actions are vital for creating and sustaining an environment conducive to fetal growth and preparing the mother for postpartum nurturing.

Key findings regarding the role of Mytilus PL-II in sperm chromatin:

Protein ComponentRole in Sperm Chromatin StructureCharacteristic Amino Acid Composition
HistonesForm nucleosomal structure (coexist with PL-III) researchgate.netRich in arginine and lysine uchicago.edu
PL-IIHigher-order sperm chromatin researchgate.netIntermediate between histones and protamines (rich in lysine and arginine) uchicago.educmdm.twnih.gov
PL-IIIForms nucleosomal-like structure (coexist with core histones) researchgate.netHighly basic, rich in lysine (27.5%) and arginine (22.5%) cmdm.tw
ProtaminesReplace most histones in some species nih.govHighly arginine-rich uchicago.educmdm.tw

Participation in Immune Response and Host Defense Mechanisms

While the primary functions of Mytilus PL-II are associated with sperm biology, there is some indication of its potential involvement in host defense. Research has noted a reduction in the antibacterial activity of Mytilus protamine-like proteins, including PL-II and PL-III, following exposure of mussels to certain metals researchgate.net. This suggests that these proteins may possess intrinsic antimicrobial properties or contribute to the mussel's defense mechanisms against pathogens. However, the extent and mechanisms of PL-II's participation in the broader immune response or host defense in Mytilus require further investigation based on the available information. No information regarding the direct involvement of mouse placental lactogen-II in immune response or host defense mechanisms was found in the provided search results. The immune system is a complex network involving various cells and proteins that work together to protect against pathogens.

Developmental Programming and Morphogenesis

Both Mytilus PL-II and mouse placental lactogen-II contribute to developmental processes, albeit in vastly different organisms and contexts.

In Mytilus, PL-II is integral to the developmental programming of the male gamete during spermiogenesis. This process involves significant morphological changes and the precise packaging of the paternal DNA frontiersin.orgnih.govnih.govjst.go.jp. The replacement of histones by PL-II and the resulting condensed chromatin structure are crucial aspects of sperm development and function oup.comcmdm.tw. This highlights PL-II's role in the fundamental morphogenesis of the sperm nucleus.

Mouse placental lactogen-II plays a key role in developmental programming during pregnancy. Produced by the placenta, a highly differentiated organ essential for embryonic growth and development, mPL-II influences both maternal physiology and fetal development oup.com. Its expression pattern is developmentally specific throughout gestation core.ac.uk. Studies have shown a strong correlation between the expression of mPL-II and Insulin-like Growth Factor II (Igf2), with both proteins co-localizing in labyrinthine trophoblast cells, suggesting a coordinated role in placental development. Furthermore, mPL-II's influence on maternal metabolism and mammary gland development represents a form of developmental programming to support the growing fetus and prepare for lactation oup.com. Research also indicates that mouse placental lactogen can stimulate pancreatic beta cell proliferation and influence maternal caregiving behavior, further illustrating its impact on developmental and physiological processes frontiersin.org. Developmental programming involves the regulation of gene expression and cellular processes that shape the formation and function of tissues and organs.

Research findings on mPL-II and placental development:

Gene/ProteinExpression Pattern during Gestation (Days 10-18)Co-localization with mPL-IIProposed Role
mPL-IIChanges significantlyYes (in labyrinthine trophoblast cells)Essential for placental development
Igf2Similar pattern to mPL-IIYes (in labyrinthine trophoblast cells)Highly related to placental development
Apoa2Similar pattern to mPL-IINot specifiedCorrelative gene expression
Apoc2Similar pattern to mPL-IINot specifiedCorrelative gene expression
Ceacam14Similar pattern to mPL-IINot specifiedCorrelative gene expression
Creg1Similar pattern to mPL-IINot specifiedCorrelative gene expression
Fmo1Similar pattern to mPL-IINot specifiedCorrelative gene expression
Slc2a1Similar pattern to mPL-IINot specifiedCorrelative gene expression
Spink3Similar pattern to mPL-IINot specifiedCorrelative gene expression
Spi1-1Similar pattern to mPL-IINot specifiedCorrelative gene expression
TpbpaSimilar pattern to mPL-IINot specifiedCorrelative gene expression

Interactions with Other Biomolecules

Protein-Protein Interaction Networks

Protein-protein interactions (PPIs) involving PL-II protein contribute to its functional integration within cellular processes. These interactions can range from stable complex formation to transient associations.

In Mytilus species, protamine-like this compound is a major component of sperm chromatin, where it interacts with DNA and other protamine-like proteins, such as PL-III and PL-IV, to package the genetic material. This suggests direct binding partners within the sperm nucleus environment, forming part of the chromatin structure.

Mouse placental lactogen-II (mPL-II), a different protein also referred to as PL-II, has been shown to interact with the prolactin receptor (PRLR). Studies involving mutant forms of mouse PL-II have been used to assess the role of specific amino acid residues and protein regions in binding to the PRL receptor, indicating a direct interaction between these two proteins.

The protamine-like proteins in Mytilus, including PL-II, are involved in the condensation of sperm chromatin. This process involves the assembly of protein-DNA complexes. The precise mechanisms of assembly and disassembly of these protamine-like protein complexes during spermiogenesis and fertilization are subjects of ongoing research. Alterations in the mobility of PL-II and PL-III in SDS-PAGE have been observed after exposure to certain substances, potentially indicating changes in their association or aggregation state within complexes. Exposure to mercury chloride has been shown to induce aggregation of PL proteins from Mytilus galloprovincialis.

General principles of protein complex assembly and disassembly highlight that these processes are often reversible and can be influenced by the structural properties of the interacting proteins, including the nature of their interfaces and their flexibility.

The structural characteristics of this compound are fundamental to its ability to recognize and bind to its partners. For mouse placental lactogen-II, specific amino acid residues have been identified that significantly impact its binding to the PRL receptor. The locations of these critical amino acids are predicted to be closely apposed in the folded protein, suggesting a defined interaction interface on the protein surface.

For Mytilus protamine-like PL-II, its structure, which includes a conserved globular core with similarity to histone H1 WHD, is important for its function. Conformational changes in Mytilus PL proteins induced by exposure to mercury have been shown to affect their DNA binding capacity, indicating that the protein's conformation is crucial for proper interaction. Hydrophobic residues, such as Cysteine, Alanine, and Glycine, which are abundant in Mytilus PL proteins, are suggested to undergo conformational adaptations at interaction interfaces. Mercury is known to bind to cysteine and histidine residues, which can lead to structural rearrangements and altered binding properties. The structural basis of protein-protein interactions generally involves the complementarity of interacting surfaces, mediated by various forces including hydrogen bonds, van der Waals interactions, and electrostatic interactions.

Protein-Nucleic Acid Interactions

Protamine-like this compound from Mytilus is significantly involved in interactions with DNA, playing a vital role in the structural organization of sperm chromatin.

Protamine-like proteins, including PL-II, are the predominant basic components of sperm chromatin in Mytilus, where they are involved in binding and packaging DNA. This interaction is essential for the high degree of chromatin condensation observed in sperm nuclei. Studies have investigated the DNA binding ability of these proteins, demonstrating that they can bind to DNA and protect it from damage.

Exposure to heavy metals like mercury and nickel can significantly alter the DNA binding properties of Mytilus PL proteins, including PL-II. For instance, exposure to mercury chloride resulted in alterations in PL-DNA binding, detectable by changes in DNA absorption spectra and decreased release of PL-II and PL-III from sperm nuclei. Nickel chloride exposure also affected the DNA binding ability of Mytilus PL proteins, with different concentrations leading to varying effects on DNA saturation. At 5 µM NiCl2, the DNA-binding ability was slightly increased compared to the unexposed condition, requiring a lower protein-to-DNA ratio for saturation. Conversely, exposure to 15 µM NiCl2 reduced their DNA-binding ability. Under certain experimental conditions, Mytilus PL proteins have been observed to interact with DNA in an all-or-nothing mode.

While the search results highlight the DNA binding activity and its modulation, specific, named DNA binding motifs within the Mytilus protamine-like this compound sequence are not explicitly detailed. However, the effect of metal ions on binding suggests that certain residues or structural features responsible for DNA interaction are susceptible to modification. DNA binding proteins commonly utilize various motifs, such as helix-turn-helix or zinc fingers, to recognize and bind to specific DNA sequences or structures.

Effect of Nickel(II) Chloride Exposure on Mytilus PL Protein-DNA Binding

Exposure ConditionPL Protein/DNA (w/w) Ratio for DNA SaturationObserved Effect on DNA Binding Ability
Unexposed1.0Baseline
5 µM NiCl20.8Slightly increased
15 µM NiCl2Not explicitly stated as a single ratioReduced
35 µM NiCl21.0Similar to unexposed

Based on the available search results focusing on Mytilus protamine-like this compound, there is no information indicating that this specific protein interacts with RNA. Its primary characterized nucleic acid interaction is with DNA as a component of sperm chromatin.

Generally, RNA-binding proteins (RBPs) utilize diverse structural motifs, such as RNA recognition motifs (RRMs), to bind to single or double-stranded RNA. These interactions involve molecular forces including stacking interactions, hydrogen bonds, and hydrophobic interactions between protein residues and RNA nucleotides. Specificity in RNA binding can be achieved through the recognition of particular RNA sequences or structural features. However, these general mechanisms of RNA recognition and binding have not been demonstrated for the Mytilus protamine-like this compound based on the provided information.

Lipid Interactions and Membrane Association

Specific detailed research findings on the direct lipid interactions and membrane association of the this compound from Mytilus galloprovincialis are not extensively described in the provided search results. General principles of protein-lipid interactions and membrane association highlight the importance of these interactions for various cellular processes, including protein localization and function acs.orgportlandpress.commolbiolcell.orgnlab.pl. Peripheral membrane proteins, for instance, can interact with specific lipids, often through electrostatic interactions with negatively charged headgroups, influencing membrane binding and cellular processes like signaling and trafficking portlandpress.com. The geometry and lipid composition of membranes also play a role in protein interactions molbiolcell.org. While PL-II is a component of sperm chromatin within the nucleus researchgate.netnih.govresearchgate.netmdpi.com, the precise mechanisms of its potential interactions with nuclear membranes or other lipid structures have not been elucidated in the provided literature.

Interaction with Environmental Modulators and Stressors

This compound, particularly in the context of Mytilus galloprovincialis sperm chromatin, demonstrates sensitivity to environmental stressors, specifically heavy metals. Exposure to heavy metals such as mercury (Hg), chromium (Cr), cadmium (Cd), copper (Cu), and nickel (Ni) can significantly impact the properties and function of protamine-like proteins, including PL-II researchgate.netnih.govresearchgate.netmdpi.comnih.govnih.gov.

Studies have shown that exposure to mercury can induce aggregation and conformational changes in protamine-like proteins, including PL-II researchgate.netnih.gov. Fluorescence spectroscopy measurements have indicated mercury-induced conformational changes, suggesting a rearrangement that may increase the hydrophobic surface area available for binding nih.gov. Turbidity assays also support the induction of protein aggregates by mercury researchgate.net. These structural alterations can affect the protein's mobility in techniques like SDS-PAGE researchgate.netnih.gov.

Chromium and mercury exposure have been linked to significantly reduced antibacterial activity of protamine-like proteins researchgate.netmdpi.com. Changes in the electrophoretic pattern of these proteins after exposure to the highest doses of chromium and mercury suggest conformational changes, which were corroborated by fluorescence measurements researchgate.netmdpi.com.

Heavy metals can also alter the interaction of PL-II and other protamine-like proteins with DNA, which is crucial for sperm chromatin organization researchgate.netnih.govresearchgate.netnih.gov. For example, cadmium exposure can lead to complete conformational changes in protamine-like proteins like PL-II, promoting a different DNA-binding mode that affects sperm chromatin organization nih.gov. Nickel exposure has also been shown to produce conformational changes in PL proteins, altering their DNA binding and consequently affecting sperm chromatin structure nih.gov. Increased accessibility of micrococcal nuclease to sperm chromatin after nickel exposure may indicate improper chromatin organization, potentially due to changes in PL protein properties nih.gov.

The impact of heavy metals on this compound's interaction with DNA can result in decreased release of PL-II from sperm nuclei or, conversely, increased ease of release depending on the specific metal and concentration researchgate.net. For instance, exposure to a mix of metals resulted in decreased release of PL-III and PL-IV, confirming altered DNA binding researchgate.net. Cadmium exposure led to less release of all PLs from sperm nuclei compared to unexposed mussels researchgate.net. Conversely, increased release of PL-II and PL-III was observed at certain nickel exposure doses researchgate.net. The degradation of PL-II and PL-III was also noted after exposure to a metals mix researchgate.net.

These findings highlight the susceptibility of this compound to environmental heavy metal contamination, leading to significant alterations in its conformation and interaction with DNA, which can have implications for the structural integrity and function of sperm chromatin.

Evolutionary Biology and Comparative Genomics of Pl Ii Proteins

Phylogenetic Reconstruction of PII Protein Families

Phylogenetic analysis is a powerful method for exploring the relationship between sequence similarity and the function of proteins within a family. nih.gov Extensive phylogenetic reconstruction of the PII protein family has revealed a complex evolutionary history, identifying at least seven distinct groups. researchgate.net This classification is based on comprehensive analysis of PII protein sequences from a wide array of organisms.

The distribution of these phylogenetic groups shows strong correlations with taxonomy and function:

Taxonomically-Associated Groups: Four of the seven major groups are clearly associated with specific taxonomic lineages of organisms. researchgate.net This suggests that the evolution of these PII protein variants has been closely linked to the diversification of the organisms themselves.

Functionally-Associated Groups: Two distinct groups appear to be defined by their function rather than by the taxonomy of the host organism. One of these groups is specifically involved in the control of nitrogenase in certain diazotrophs (nitrogen-fixing organisms). researchgate.net Another group is frequently found to be genetically linked to genes for metal transport, suggesting a specialized role in that process. researchgate.net

This phylogenetic structure indicates that the PII protein family has undergone significant diversification, leading to specialized roles in distinct metabolic contexts.

Table 1: Major Phylogenetic Groups of PII Proteins and Their Associations

Phylogenetic GroupPrimary AssociationKnown Post-Translational ModificationRepresentative Organism Types
Group 1 (Proteobacterial)TaxonomicUridylylationProteobacteria
Group 2 (Actinobacterial)TaxonomicAdenylylationActinobacteria
Group 3 (Cyanobacterial)TaxonomicPhosphorylationSome Cyanobacteria
Group 4 (Plant/Plastid)TaxonomicNone ReportedPlants, Algae
Group 5 (Nitrogenase Control)FunctionalVaries/None ReportedDiazotrophs
Group 6 (Metal Transport-Linked)FunctionalNone ReportedTaxonomically Diverse Bacteria
Group 7 ("Diverse" Bacteria)Taxonomic/FunctionalUridylylation (in some)Diverse Bacteria

Conservation and Divergence of Gene Sequences and Protein Structures

Comparative genomics reveals that common features between organisms are often encoded within conserved DNA sequences. plos.org Across the PII family, the core protein structure, which is essential for its signaling function, is highly conserved. However, significant divergence is observed in the mechanisms that regulate PII protein activity, particularly through post-translational modifications of a flexible surface loop known as the T-loop. researchgate.net

Structural Conservation: The fundamental three-dimensional fold of the PII protein is maintained across different phylogenetic groups, providing a stable scaffold for interaction with various target molecules. This structural conservation underscores its essential role in cellular signaling.

This pattern of conserved structure and divergent regulatory mechanisms illustrates how a core signaling protein can be adapted to fit into the distinct metabolic networks of different organisms.

Gene Duplication and Diversification Events Across Species

Gene duplication is a primary driver of evolutionary innovation, providing the raw genetic material for new functions to evolve. nih.govnih.gov The presence of multiple PII paralogues (genes that arise from a duplication event) in many organisms indicates that gene duplication has been a significant factor in the evolution of this family. researchgate.net

When a gene duplicates, the resulting two copies can have several fates:

Subfunctionalization: The two gene copies partition the ancestral functions between them.

Neofunctionalization: One copy retains the ancestral function while the other evolves a completely new function. nih.gov

Dosage Increase: Both copies are retained to increase the production of the protein.

In the context of PII proteins, gene duplication has likely facilitated functional diversification. For example, an organism might possess multiple PII paralogues where one is dedicated to the global regulation of nitrogen assimilation, while another has evolved a more specialized role, such as controlling nitrogenase activity or participating in metal transport signaling. researchgate.netresearchgate.net This diversification allows for more nuanced and context-specific regulation of cellular metabolism. The relaxation of selective pressure on one of the duplicated copies allows it to accumulate mutations, which can lead to the evolution of new interactions and functions. nih.gov

Adaptive Evolution and Functional Specialization

Adaptive evolution describes the process by which natural selection drives the emergence of new traits that enhance an organism's fitness in its environment. The evolution of the PII protein family is a clear example of this process, where a core signaling module has been tailored to meet the specific metabolic needs of diverse organisms.

The functional specialization of PII proteins is evident in several ways:

Diversification of Regulation: The evolution of distinct post-translational modification systems (uridylylation, adenylylation, phosphorylation) in different bacterial lineages is a key adaptive trait. researchgate.net This allows the PII signaling system to integrate different signals and interact with the specific regulatory networks present in each group of organisms.

Specialization of Function: The emergence of functionally distinct PII clades, such as those dedicated to nitrogenase control or linked to metal transport, demonstrates how gene duplication and subsequent divergence can lead to the evolution of specialized protein functions. researchgate.net This allows organisms to fine-tune their metabolic responses to specific environmental cues or internal states.

This adaptive radiation of the PII protein family from a conserved ancestral scaffold highlights the evolutionary plasticity of signaling proteins. It illustrates how a fundamental regulatory mechanism can be modified and expanded over evolutionary time to generate a diversity of specialized functions that contribute to the fitness of organisms in a wide range of ecological niches.

Advanced Methodologies for Pl Ii Protein Research

Protein Purification and Characterization Techniques

Effective research on PL-II protein begins with its isolation in a pure form, followed by analytical techniques to confirm its identity and integrity.

Chromatography is a fundamental tool for the purification of this compound from complex biological mixtures, such as sperm nuclear basic proteins (SNBPs). Methods are selected based on the physicochemical properties of the protein, including its size, charge, and hydrophobicity.

Reverse-phase high-performance liquid chromatography (RP-HPLC) has been successfully employed for the purification of PL-II. researchgate.net This technique separates proteins based on their hydrophobic character. The protein mixture is applied to a hydrophobic stationary phase, and elution is achieved by a gradient of an organic solvent, such as acetonitrile, in the presence of an ion-pairing agent like trifluoroacetic acid. researchgate.net

Ion-exchange chromatography is another key method. For instance, PL-II and PL-III proteins from Mytilus galloprovincialis have been purified using a CM52 cation-exchange resin. researchgate.net In this process, proteins are eluted from the column using a salt gradient, which disrupts the electrostatic interactions between the positively charged proteins and the negatively charged resin. researchgate.net

Table 1: Chromatography Methods for this compound Purification

Technique Stationary Phase/Resin Elution Conditions Source Organism Reference
Reverse-Phase HPLC Vydac C18 Acetonitrile gradient with 0.1% trifluoroacetic acid General for SNBPs researchgate.net

Electrophoresis is indispensable for analyzing the purity of this compound samples and studying changes in its properties. Due to the basic nature of PL-II, specialized gel systems are often required.

Acetic acid-urea polyacrylamide gel electrophoresis (AU-PAGE) is a common method used to separate protamine-like proteins. jocpr.com This system, run under acidic conditions, effectively resolves these highly basic proteins. For example, in extracts from Mytilus galloprovincialis, AU-PAGE can distinguish PL-II, PL-III, and PL-IV proteins. jocpr.com

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is also used to assess the molecular weight and purity of PL-II. jocpr.com Interestingly, studies have shown that the electrophoretic mobility of PL-II in SDS-PAGE can be altered following exposure of the source organism to heavy metals. Exposure of Mytilus galloprovincialis to cadmium chloride (CdCl2) and chromium (VI) resulted in a change in the mobility of the PL-II band, suggesting structural rearrangements or modifications of the protein. In some cases, this led to a co-migration of the PL-II and PL-III proteins, which normally have very similar molecular weights (13.8 and 11.8 kDa, respectively). jocpr.com

Table 2: Electrophoretic Analysis of this compound

Electrophoresis Type Gel System Details Observation Implication Reference
AU-PAGE 15% Acrylamide/Bisacrylamide, 2.5 M urea, 5% Acetic Acid Separation of PL-II, PL-III, and PL-IV from M. galloprovincialis. Standard characterization of protein components. jocpr.com
SDS-PAGE Standard Altered electrophoretic mobility of PL-II after mussel exposure to 5 µM CdCl2. Cadmium-induced structural rearrangement of the protein.

Structural Biology Approaches

Understanding the function of this compound at a molecular level requires detailed knowledge of its three-dimensional structure and dynamic properties.

X-ray crystallography is a powerful technique for determining the atomic-resolution three-dimensional structure of proteins. While the specific crystal structure of this compound is not detailed in the available research, related techniques have been applied to its complexes. X-ray diffraction studies on the chromatin from Mytilus galloprovincialis sperm, which contains PL-II, indicate that the DNA is organized into bundles of parallel molecules. jocpr.com This suggests a role for PL-II and other protamine-like proteins in achieving a high degree of DNA condensation, though it does not provide the structure of the protein itself. jocpr.com

NMR spectroscopy is a versatile technique used to study the structure, dynamics, and interactions of proteins in solution. It is particularly well-suited for analyzing proteins that may be flexible or exist in multiple conformational states. However, based on the available scientific literature, specific studies utilizing NMR spectroscopy to investigate the conformational dynamics of this compound have not been reported.

Cryo-EM has become a revolutionary technique for determining the structure of large macromolecular assemblies. This method would be highly applicable for studying the structure of chromatin complexes involving this compound and DNA. At present, there are no specific research findings detailing the use of Cryo-EM to study the structure of this compound or its macromolecular complexes.

Small-Angle X-ray Scattering (SAXS) for Solution Structure

Small-angle X-ray scattering (SAXS) is a powerful biophysical technique for characterizing the size, shape, and conformation of macromolecules in solution, providing low-resolution structural information that is complementary to high-resolution methods like X-ray crystallography and NMR. wikipedia.orgnews-medical.netbuffalo.edu While specific SAXS studies on the this compound from Mytilus galloprovincialis are not extensively documented in publicly available literature, the application of this technique would be highly valuable.

The technique is particularly well-suited for studying intrinsically disordered proteins or proteins with flexible regions, which is relevant for DNA-binding proteins like PL-II that may adopt different conformations upon interaction with their target. news-medical.net

Proteomics and Interactomics

Proteomics and interactomics offer a global perspective on the this compound, moving beyond its isolated properties to its role within the complex cellular machinery of the sperm.

Mass spectrometry (MS) is a cornerstone of modern proteomics and has been instrumental in identifying and quantifying proteins in the sperm of Mytilus galloprovincialis, including the this compound. nih.govnih.govebi.ac.uk In a typical workflow, proteins extracted from sperm are separated, often by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and then digested into smaller peptides. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, generating spectra that can be matched to theoretical spectra derived from protein sequence databases. This allows for the confident identification of the proteins present in the sample. youtube.com Quantitative proteomics techniques, such as label-free quantification or isotopic labeling, can then be used to determine the relative or absolute abundance of these proteins.

Studies on the Mytilus galloprovincialis sperm proteome have successfully identified hundreds of proteins, providing a comprehensive catalog of the proteins that function alongside PL-II. nih.govebi.ac.uk Top-down proteomics, an emerging MS-based approach that analyzes intact proteins, holds significant promise for characterizing PL-II and its various post-translationally modified forms (proteoforms) without the need for enzymatic digestion. nih.govnih.gov This is particularly relevant for protamine-like proteins, which are known to undergo phosphorylation. nih.gov

Table 1: Representative Proteins Identified in Mytilus galloprovincialis Sperm Proteome via Mass Spectrometry
Protein NameAccession NumberFunctionReference
Protamine-like II (PL-II)Not specifiedSperm chromatin condensation researchgate.net
Sperm flagellar protein 2-likeXP_021376939.1Sperm motility frontiersin.org
Apextrin-like proteingi|154348940Potential immune-related function nih.gov
M7 sperm lysinNot specifiedSperm-egg interaction nih.gov

Proximity labeling (PL) is an innovative technique for identifying weak and transient protein-protein interactions in living cells. nih.govcreative-proteomics.com This method involves fusing a promiscuous labeling enzyme, such as BioID or APEX, to the protein of interest (in this case, PL-II). The enzyme then biotinylates nearby proteins, which can be subsequently enriched and identified by mass spectrometry. creative-proteomics.com

While there are no specific reports of PL being applied to PL-II, this approach could be transformative for understanding its interactome. For instance, expressing a PL-II-BioID fusion protein in a relevant cell line (or potentially in vivo in the mussel) would allow for the identification of proteins that are in close proximity to PL-II during the process of chromatin condensation. This could reveal novel interacting partners involved in regulating PL-II function, such as chaperones, modifying enzymes, or other chromatin-associated proteins.

Affinity purification-mass spectrometry (AP-MS) is a widely used technique to identify protein interaction partners. nih.gov In this method, a "bait" protein (PL-II) is engineered to contain an affinity tag. The bait protein and its interacting partners are then purified from cell lysates using an antibody or other molecule that specifically binds to the tag. The entire complex is then analyzed by mass spectrometry to identify the "prey" proteins that were co-purified with the bait. nih.gov

The application of AP-MS to PL-II could provide a detailed map of its stable interaction network. By identifying the proteins that form stable complexes with PL-II, researchers could gain insights into the molecular machinery that governs sperm chromatin organization. The strength of this technique lies in its ability to isolate and identify entire protein complexes, providing a snapshot of the functional units within the cell.

The yeast two-hybrid (Y2H) system is a genetic method for detecting binary protein-protein interactions. wayne.edunih.gov In this system, the bait protein (PL-II) is fused to the DNA-binding domain of a transcription factor, and a library of potential interacting "prey" proteins is fused to the transcription factor's activation domain. If the bait and prey proteins interact, they bring the two domains of the transcription factor together, leading to the activation of a reporter gene. wikipedia.org

A Y2H screen using PL-II as bait could identify direct physical interactors from a cDNA library. This would be particularly useful for validating potential interactions identified by other methods like PL or AP-MS and for discovering novel, direct binding partners. Mammalian two-hybrid systems operate on a similar principle but are performed in mammalian cells, which can be advantageous for studying proteins that require a mammalian cellular environment for proper folding or modification.

Genetic and Molecular Biology Manipulations

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are instrumental in elucidating the transcriptional regulation of the gene encoding this compound. In this technique, the putative regulatory DNA sequence of the PL-II gene is cloned into a reporter vector, which also contains a gene encoding a readily measurable protein, such as luciferase or green fluorescent protein (GFP). This construct is then introduced into cells. The expression level of the reporter gene, quantified by luminescence or fluorescence, serves as a proxy for the transcriptional activity of the PL-II promoter. nih.govnih.gov

This method allows for the identification of transcription factors that bind to the PL-II promoter and modulate its activity. By co-transfecting cells with the reporter construct and expression vectors for candidate transcription factors, researchers can observe changes in reporter gene expression. An increase or decrease in the reporter signal indicates that the specific transcription factor enhances or represses PL-II gene transcription, respectively. Furthermore, this assay is valuable for pinpointing specific DNA motifs within the promoter that are crucial for regulation. Through site-directed mutagenesis, specific sequences in the cloned promoter can be altered, and the effect on reporter gene expression can be measured.

ComponentDescriptionPurpose in PL-II Research
PL-II Promoter SequenceThe upstream regulatory region of the PL-II gene.To identify regulatory elements and transcription factor binding sites.
Reporter Gene (e.g., Luciferase)A gene whose product is easily detectable and quantifiable.To provide a measurable output that reflects the activity of the PL-II promoter.
Expression VectorA plasmid used to introduce and express a gene of interest in cells.To test the effect of specific transcription factors on PL-II transcription.

Computational and Bioinformatics Strategies

Computational and bioinformatics approaches have become indispensable for studying this compound, offering insights that complement experimental data. These in silico methods allow for the prediction and analysis of protein structure, interactions, and modifications, as well as the modeling of its role in complex biological systems.

Protein Sequence Alignment and Homology Modeling

Protein sequence alignment is a fundamental bioinformatic tool used to compare the amino acid sequence of PL-II with other proteins. This comparison can reveal evolutionary relationships and identify conserved domains that are likely to be important for function. By aligning the PL-II sequence with proteins of known structure, researchers can infer structural and functional similarities.

Homology modeling, also known as comparative modeling, leverages these sequence alignments to predict the three-dimensional structure of PL-II. youtube.combonvinlab.org The process involves using the experimentally determined structure of a homologous protein as a template. Software such as SWISS-MODEL and Phyre2 can then build a 3D model of PL-II based on the alignment. youtube.comprotocols.io The quality of the resulting model is dependent on the degree of sequence identity between PL-II and the template protein. For PL-II, which belongs to the conserved Phosducin-like protein family, there are likely good structural templates available, allowing for the generation of reliable models. wikipedia.orgnih.gov

Molecular Docking and Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic view of these interactions. byu.edu By simulating the movements of atoms in the this compound and its complexes over time, MD can reveal conformational changes that occur upon binding and provide insights into the stability of the interactions. These simulations can also help to understand how post-translational modifications might affect PL-II structure and function.

MethodApplication to PL-II ResearchKey Insights Gained
Protein Sequence AlignmentComparing PL-II sequence with other proteins.Identification of conserved domains and evolutionary relationships.
Homology ModelingPredicting the 3D structure of PL-II.A structural framework for understanding function and designing experiments.
Molecular DockingPredicting the binding mode of PL-II with its partners.Identification of key interacting residues at the binding interface.
Molecular Dynamics SimulationsSimulating the dynamic behavior of PL-II and its complexes.Understanding conformational changes and interaction stability.

Predictive Algorithms for Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for regulating the function of many proteins, including PL-II. nih.govabcam.comsigmaaldrich.com Various computational algorithms can predict potential PTM sites on PL-II based on its amino acid sequence. These algorithms are trained on large datasets of experimentally verified PTMs and can identify consensus sequences for modifications such as phosphorylation, acetylation, and ubiquitination.

For instance, phosphorylation of phosducin-like proteins is known to be a key regulatory mechanism. nih.gov Predictive algorithms can identify potential phosphorylation sites on PL-II, which can then be investigated experimentally using techniques like mass spectrometry and mutagenesis. Understanding the PTM landscape of PL-II is essential for a complete picture of its regulation and function.

Network Analysis and Systems Biology Modeling

Network analysis and systems biology approaches aim to understand the function of PL-II within the context of the entire cellular network. columbia.edu By integrating various types of "omics" data (e.g., proteomics, transcriptomics), researchers can construct protein-protein interaction networks that include PL-II and its interacting partners.

Analyzing the topology of these networks can reveal the broader biological processes in which PL-II is involved and identify key hubs and bottlenecks in the network. Systems biology modeling can then be used to simulate the behavior of these networks and predict how perturbations, such as changes in PL-II expression or activity, might affect cellular function. This holistic approach is crucial for understanding the complex roles of PL-II in health and disease.

Q & A

Basic Research Questions

Q. What experimental techniques are most effective for characterizing the tertiary structure of PL-II protein, and how should researchers validate structural data?

  • Methodological Approach : Use X-ray crystallography or cryo-electron microscopy (cryo-EM) for high-resolution structural determination. Validate findings with circular dichroism (CD) spectroscopy to confirm secondary structure elements and molecular dynamics simulations to assess stability .
  • Data Validation : Cross-reference results with existing structural databases (e.g., PDB, UniProt) and perform statistical validation (e.g., Ramachandran plots for crystallographic data) to identify outliers .

Q. How can researchers design robust assays to quantify this compound expression levels in heterogeneous cellular environments?

  • Experimental Design : Employ Western blotting with validated antibodies (e.g., monoclonal anti-PL-II) and include internal controls (e.g., housekeeping proteins like β-actin). Use quantitative PCR (qPCR) to correlate mRNA levels with protein expression .
  • Pitfalls to Avoid : Account for post-translational modifications (PTMs) that may affect antibody specificity. Normalize data using multiple reference genes to reduce variability .

Q. What are the common challenges in purifying recombinant this compound, and how can they be mitigated?

  • Purification Strategy : Optimize affinity chromatography (e.g., His-tag systems) and include size-exclusion chromatography (SEC) to eliminate aggregates. Monitor purity via SDS-PAGE and mass spectrometry .
  • Troubleshooting : Address solubility issues by testing buffer conditions (pH, ionic strength) and co-expression with chaperone proteins .

Advanced Research Questions

Q. How do conflicting reports on this compound’s role in signal transduction pathways arise, and what methodologies resolve such contradictions?

  • Data Contradiction Analysis : Conduct meta-analyses of existing studies to identify variables (e.g., cell type, experimental conditions). Use CRISPR/Cas9 knockout models to isolate PL-II-specific effects and compare results across orthogonal assays (e.g., co-immunoprecipitation vs. fluorescence resonance energy transfer) .
  • Framework for Resolution : Apply Bayesian statistics to weigh evidence from independent studies and design replication experiments under standardized conditions .

Q. What computational models are most reliable for predicting this compound interaction networks, and how can experimentalists validate these predictions?

  • Model Selection : Use AlphaFold-Multimer for interaction predictions and STRING or BioGRID databases for pathway context. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
  • Limitations : Acknowledge false positives from overfitting in machine learning models. Cross-validate predictions using tissue-specific proteomics datasets .

Q. How should researchers address variability in this compound functional assays across different laboratory settings?

  • Standardization Protocol : Adopt MIAPE (Minimum Information About a Proteomics Experiment) guidelines for reporting. Use inter-laboratory ring trials to harmonize protocols and share raw data via repositories like PRIDE or Zenodo .
  • Statistical Mitigation : Apply mixed-effects models to account for batch effects and use blinded analysis to reduce observer bias .

Q. What strategies are effective for integrating multi-omics data (proteomics, transcriptomics) to elucidate this compound’s regulatory mechanisms?

  • Integration Workflow : Use tools like OmicsIntegrator or WGCNA (Weighted Gene Co-expression Network Analysis) to identify co-expressed modules. Validate with ChIP-seq or CUT&RUN for epigenetic regulation analysis .
  • Interpretation Caveats : Address false correlations by applying strict false discovery rate (FDR) thresholds and pathway enrichment tools (e.g., DAVID, Enrichr) .

Key Methodological Resources

  • Data Repositories : UniProt (protein sequences), PRIDE (proteomics data), PDB (structural data) .
  • Software Tools : PyMOL (structural visualization), MaxQuant (proteomics analysis), Cytoscape (network modeling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.